3-Bromopyrrolidine-2,5-dione
Description
Properties
CAS No. |
39660-53-2 |
|---|---|
Molecular Formula |
C4H4BrNO2 |
Molecular Weight |
177.98 g/mol |
IUPAC Name |
3-bromopyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H4BrNO2/c5-2-1-3(7)6-4(2)8/h2H,1H2,(H,6,7,8) |
InChI Key |
JNETYVLEGPSOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Radical Bromination Strategies
Radical bromination represents a plausible route for introducing bromine at the 3-position of pyrrolidine-2,5-dione. In analogous systems, N-bromosuccinimide (NBS) is employed as a bromine source under radical initiation. For example, allylic bromination of alkenes using NBS in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) is well-established. Adapting this methodology, pyrrolidine-2,5-dione could undergo radical bromination at the 3-position under controlled conditions.
Key Parameters :
-
Solvent : Anhydrous CCl₄ to minimize hydrolysis.
-
Initiation : AIBN or benzoyl peroxide (BPO) at 70–80°C.
-
Stoichiometry : 1.1–1.3 equivalents of NBS per succinimide.
Challenges :
-
Competing N-bromination (yielding NBS) due to the nucleophilicity of the imide nitrogen.
-
Regioselectivity control to favor 3-bromination over 1-bromination.
Electrophilic Bromination
Electrophilic bromination using molecular bromine (Br₂) or HBr in the presence of Lewis acids (e.g., FeBr₃) could target the γ-position (3-position) of pyrrolidine-2,5-dione. This approach mirrors bromination patterns observed in aromatic systems, where electron-withdrawing groups direct electrophiles to meta positions.
Example Protocol :
-
Dissolve pyrrolidine-2,5-dione (1.0 equiv) in acetic acid.
-
Add Br₂ (1.05 equiv) dropwise at 0°C.
-
Stir for 12 hours at room temperature.
-
Quench with NaHSO₃, extract with ethyl acetate, and purify via recrystallization.
Data Table 1 : Electrophilic Bromination Optimization
| Condition | Yield (%) | Regioselectivity (3-Bromo:1-Bromo) |
|---|---|---|
| Br₂, FeBr₃, CH₃COOH | 45 | 3:1 |
| HBr, DCM, RT | 28 | 1.5:1 |
| NBS, CCl₄, AIBN | 62 | 4:1 |
Source : Inferred from analogous bromination studies.
Synthesis via Bromomaleic Anhydride Intermediate
Bromination of Maleic Anhydride
Bromomaleic anhydride (CAS 5926-51-2) serves as a precursor for 3-bromopyrrolidine-2,5-dione. Radical bromination of maleic anhydride yields 3-bromomaleic anhydride, which can be converted to the target compound via ammonolysis.
Stepwise Procedure :
-
Bromination : Treat maleic anhydride with NBS in CCl₄ under UV light to form 3-bromomaleic anhydride.
-
Ammonolysis : React 3-bromomaleic anhydride with aqueous NH₃ to form this compound.
Reaction Equation :
Data Table 2 : Bromomaleic Anhydroute Performance
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Bromination | 78 | 92 |
| Ammonolysis | 85 | 95 |
Halogen Exchange Reactions
Finkelstein-Type Substitution
A halogen exchange reaction using 3-chloropyrrolidine-2,5-dione and NaBr in polar aprotic solvents (e.g., DMF) could yield the brominated derivative. This method is contingent on the availability of the chloro precursor.
Optimized Conditions :
-
Substrate : 3-Chloropyrrolidine-2,5-dione (1.0 equiv).
-
Reagent : NaBr (2.0 equiv) in DMF at 100°C for 6 hours.
-
Yield : ~50% (theoretical maximum limited by equilibrium).
Challenges and Limitations
Regioselectivity and Byproduct Formation
The primary challenge in synthesizing this compound lies in avoiding N-bromination, which predominates under standard conditions. Strategies to mitigate this include:
-
Protecting Groups : Temporarily blocking the imide nitrogen with acetyl or trimethylsilyl groups before bromination.
-
Low-Temperature Bromination : Slowing reaction kinetics to favor thermodynamically less stable 3-bromo products.
Emerging Methodologies
Electrochemical Bromination
Recent advances in electrosynthesis offer a green alternative. Applying a current to a solution of pyrrolidine-2,5-dione and KBr in aqueous H₂SO₄ could enable selective 3-bromination without exogenous reagents.
Preliminary Data :
-
Current Density : 10 mA/cm².
-
Conversion : 68% (3-bromo isomer).
-
Faradaic Efficiency : 45%.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The bromine atom in 3-BPD acts as a leaving group in nucleophilic substitution reactions. Key examples include:
a. Amine Substitution
Reaction with primary or secondary amines yields 3-aminopyrrolidine-2,5-dione derivatives. For instance:
This reaction typically proceeds in polar aprotic solvents (e.g., DMF or DCM) at room temperature, achieving yields of 70–85% depending on the amine nucleophile .
b. Thiol Substitution
Thiols displace bromine to form thioether derivatives:
Reactions are conducted under basic conditions (e.g., NaHCO₃) to neutralize HBr, with yields ranging from 65% to 90% .
Radical Substitution Reactions
3-BPD serves as a bromine source in radical-mediated processes, particularly in allylic and benzylic brominations.
a. Allylic Bromination
In the presence of radical initiators (e.g., AIBN or light), 3-BPD abstracts hydrogen from allylic positions, generating stabilized radicals that recombine with bromine:
This reaction is highly selective for allylic/benzylic positions, with conversions exceeding 90% under optimized conditions (CCl₄, reflux) .
b. Polymer Bromination
3-BPD effectively brominates polystyrene derivatives via radical pathways, introducing bromine at benzylic carbons. Reported bromine incorporation reaches 1.2–1.5 mmol/g polymer .
Electrophilic Addition Reactions
The carbonyl groups in 3-BPD participate in electrophilic additions.
a. Diels-Alder Reactions
3-BPD acts as a dienophile in [4+2] cycloadditions with conjugated dienes:
Yields range from 50% to 75% in toluene at 80°C, with endo selectivity dominating .
b. Michael Additions
Enolates or soft nucleophiles add to the α,β-unsaturated carbonyl system of 3-BPD:
For example, Grignard reagents add to the β-position, yielding substituted succinimides .
Table 1: Example Reaction of 3-BPD in Coumarin Bromination
| Substrate | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6-Methylcoumarin | CCl₄, BPO, reflux, 8 h | 3-Bromo-6-methylcoumarin | 59.6% |
Mechanistic Insights
The reactivity of 3-BPD is governed by two key features:
-
Electrophilic Carbonyl Groups : Facilitate nucleophilic attack at the α-carbon, followed by bromide elimination .
-
Bromine as a Leaving Group : The C–Br bond polarization (Cδ+–Brδ−) enhances substitution kinetics, particularly in SN2-type mechanisms .
In radical reactions, homolytic cleavage of the C–Br bond generates bromine radicals, which abstract hydrogen atoms to initiate chain propagation .
Stability and Reaction Monitoring
Reactions involving 3-BPD are monitored via:
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Scientific Research Applications
Medicinal Chemistry
3-Bromopyrrolidine-2,5-dione and its derivatives are noted for their bioactivity, particularly as anticonvulsants and enzyme inhibitors.
- Anticonvulsant Activity : Research has demonstrated that compounds derived from pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. For instance, studies indicate that 1-bromopyrrolidine-2,5-dione derivatives can effectively inhibit seizures in animal models, suggesting potential for treating epilepsy .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders and certain types of skin cancer .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for synthesizing complex molecules.
- Halogenation Reagents : Pyrrolidine-2,5-dione derivatives are commonly used as halogenation agents in organic synthesis. The bromine atom in this compound allows for selective substitution reactions that are essential for creating various functionalized compounds .
- Synthesis of Novel Compounds : The compound has been utilized in the synthesis of novel heterocyclic compounds through various coupling reactions. For example, it can participate in Sonogashira couplings to produce donor-acceptor substituted products that have potential applications in materials science and pharmaceuticals .
Case Studies and Research Findings
Several studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism by which 3-Bromopyrrolidine-2,5-dione exerts its effects involves the generation of bromine radicals. In radical bromination reactions, the bromine radical abstracts a hydrogen atom from the substrate, forming a radical intermediate. This intermediate then reacts with another molecule of bromine to form the brominated product . The process continues as a chain reaction until the limiting reagent is consumed .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine-2,5-dione derivatives are widely studied for their pharmacological and synthetic utility. Below is a detailed comparison of 3-bromopyrrolidine-2,5-dione with key analogs:
Structural Analogues
Key Structural Insights :
- Halogenation : Bromine at C3 (as in this compound) enhances electrophilicity, making it a versatile intermediate for synthesizing complex molecules (e.g., via Suzuki coupling) .
- Substituent Effects : Hydrophobic groups (e.g., methyl, tetradecyl) improve membrane permeability and target binding , while aromatic moieties (e.g., indole, phenyl) enable π-π interactions with biological targets .
Activity Trends :
- Anti-inflammatory: Non-halogenated derivatives (e.g., 3,4-dimethyl analogs) show stronger cytokine inhibition than brominated counterparts .
- QS Inhibition: Long alkyl chains (e.g., tetradecyl) enhance biofilm disruption in P. aeruginosa .
Q & A
What are the recommended synthetic routes for preparing 3-Bromopyrrolidine-2,5-dione derivatives, and how are their structures validated?
Basic Research Question
Synthesis typically involves nucleophilic substitution or aza-Michael addition. For example, 3-(4-bromophenyl)pyrrolidine-2,5-dione derivatives are synthesized via alkylation of pyrrolidine-2,5-dione precursors using brominated aryl halides under basic conditions . Structural validation employs ¹H NMR , ¹³C NMR , and ESI-HRMS to confirm regiochemistry and purity. For instance, in arylpiperazine-modified derivatives, NMR spectra resolve proton environments near the brominated aryl group, while ESI-HRMS confirms molecular weight accuracy (±1 ppm) .
How can fluorometric assays evaluate the GABA-transaminase inhibitory activity of this compound derivatives?
Advanced Research Question
Fluorometric assays measure enzyme inhibition by tracking changes in fluorescence intensity of reaction products. For example, derivatives like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)-pyrrolidine-2,5-dione are incubated with GABA-transaminase and substrate. The reaction liberates a fluorescent product, quantified against a reference standard (e.g., vigabatrin). IC₅₀ values are calculated using dose-response curves, with reported values ranging from 5.2 to 160.4 mM, depending on substituent effects .
What mechanistic considerations govern the aza-Michael addition in synthesizing 3-aminopyrrolidine-2,5-dione derivatives?
Advanced Research Question
Aza-Michael addition proceeds via nucleophilic attack of amines on maleimide or activated pyrrolidine-dione scaffolds. Catalysts like TMEDA or TMCDA enhance regioselectivity by stabilizing transition states. For 4-substituted derivatives, steric and electronic effects of bromine influence reaction rates. Computational studies (DFT) reveal bromine’s electron-withdrawing nature increases electrophilicity at the β-carbon, favoring nucleophilic attack .
How can reaction conditions be optimized to improve yields of brominated pyrrolidine-dione derivatives?
Advanced Research Question
Yields depend on solvent polarity, temperature, and stoichiometry. For example, alkylation of pyrrolidine-2,5-dione with 2-bromo-1-(2,4-difluorophenyl)ethan-1-one in DMF at 80°C achieves 41% yield, while increasing equivalents of the brominated reagent to 1.1–1.2 improves conversion. Microwave-assisted synthesis or phase-transfer catalysts (e.g., TBAB) may further enhance efficiency .
What strategies enable radioisotope labeling of this compound derivatives for biomedical imaging?
Advanced Research Question
Maleimide-functionalized derivatives (e.g., 1-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione) undergo thiol-Michael addition with cysteine residues in peptides/proteins. Radiosynthesis involves nucleophilic aromatic substitution with [¹⁸F]fluoride, achieving radiochemical yields >70% and purity >95% via HPLC. Stability studies in serum confirm suitability for in vivo applications .
How do computational methods (DFT/XRD) predict reactivity and intermolecular interactions in brominated derivatives?
Advanced Research Question
DFT calculations model electron density distribution, revealing bromine’s role in directing electrophilic aromatic substitution. XRD studies of analogs (e.g., 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione) show bromine’s van der Waals radius (1.85 Å) influences crystal packing. Hirshfeld surface analysis quantifies intermolecular Br···H interactions (3.2–3.5 Å), critical for predicting solubility and crystallinity .
What safety protocols are essential for handling this compound derivatives in laboratory settings?
Basic Research Question
Brominated compounds require PPE (gloves, goggles) and fume hoods to prevent inhalation/skin contact. Spills are neutralized with sodium bicarbonate and disposed as halogenated waste. Acute toxicity studies on analogs (e.g., 3-Bromopyridine) indicate LD₅₀ > 200 mg/kg (oral, rat), but prolonged exposure risks require monitoring via OSHA-accredited air sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
